3-Ethyl-4-methoxyphenylboronic acid physical properties
3-Ethyl-4-methoxyphenylboronic acid physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Arylboronic Acids: A Case Study on 4-Methoxyphenylboronic Acid
Senior Application Scientist Note: The initial topic requested was "3-Ethyl-4-methoxyphenylboronic acid." However, a comprehensive review of publicly available scientific literature and databases reveals a scarcity of detailed, experimentally verified physical property data for this specific compound. To fulfill the core requirements of this guide for an in-depth, data-rich document grounded in authoritative sources, we have selected a closely related and extensively studied analogue: 4-Methoxyphenylboronic acid . This compound serves as an exemplary model for understanding the properties, applications, and experimental considerations typical for this class of reagents, thereby providing a robust and valuable technical resource for researchers, scientists, and drug development professionals.
Introduction
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1] Their paramount role is as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3][4] This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of 4-Methoxyphenylboronic acid, a frequently utilized reagent in both academic research and industrial drug development.[5][6][7] We will explore its core characteristics, provide field-proven experimental protocols, and discuss the causality behind methodological choices, offering a comprehensive resource for professionals in the field.
Core Physicochemical Properties
The physical properties of a reagent are critical determinants of its handling, storage, and reaction setup. 4-Methoxyphenylboronic acid is typically a white to off-white crystalline powder under standard conditions.[3][4][6] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉BO₃ | [8][9][10][11] |
| Molecular Weight | 151.96 g/mol | [8][9][10][11] |
| Appearance | White to off-white crystalline powder | [3][6][12] |
| Melting Point | 204-209 °C | [3][9][12] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water. | [6][12] |
| pKa | 8.96 ± 0.10 (Predicted) | [6][12] |
| CAS Number | 5720-07-0 | [9][10][12] |
The methoxy group on the phenyl ring influences the electronic nature and solubility of the molecule, making it an electron-rich coupling partner and enhancing its solubility in common organic solvents compared to unsubstituted phenylboronic acid.[3]
Spectroscopic Profile: Verification of Identity and Purity
Spectroscopic analysis is fundamental for confirming the structural integrity and purity of a chemical reagent. For 4-Methoxyphenylboronic acid, FT-IR, and NMR spectroscopy are primary characterization techniques.[13]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational modes for 4-Methoxyphenylboronic acid include:
-
O-H Stretching: A broad band typically observed in the 3200-3600 cm⁻¹ region, characteristic of the boronic acid's hydroxyl groups.
-
C-H Stretching (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks from the methoxy group's methyl protons, typically found just below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Strong absorptions in the 1500-1600 cm⁻¹ range.
-
B-O Stretching: A strong, characteristic band often located around 1350 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the atomic connectivity and chemical environment.[13]
-
¹H NMR: The proton NMR spectrum is relatively simple and diagnostic.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8 ppm.
-
Aromatic Protons: The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the methoxy group are more shielded and appear upfield (around 6.9 ppm), while the protons ortho to the boronic acid group are more deshielded and appear downfield (around 7.7 ppm).
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.[13]
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
-
Aromatic Carbons: Typically four signals are observed in the 114-164 ppm region. The carbon attached to the boron atom (ipso-carbon) is often broad or unobserved due to quadrupolar relaxation.
-
Spectra for 4-Methoxyphenylboronic acid are widely available in public databases for comparison.[14]
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous purification of arylboronic acids are critical for their successful application, as impurities can significantly hinder catalytic activity. A common and robust method involves the reaction of an organometallic intermediate with a borate ester.[15][16]
Representative Synthesis Protocol: Grignard-Based Method
This protocol describes the synthesis from 4-bromoanisole via a Grignard reagent, a widely adopted and scalable method.[16]
Causality: The Grignard reagent (4-methoxyphenylmagnesium bromide) is a potent nucleophile. Tri-isopropyl borate serves as an electrophilic source of boron. The reaction is conducted at a very low temperature (-78 °C) to prevent unwanted side reactions, such as the Grignard reagent reacting with the boronic ester product. An acidic workup is required to hydrolyze the boronic ester intermediate to the final boronic acid.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a solution of 4-bromoanisole (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise via the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.
-
Borylation: In a separate flame-dried flask under nitrogen, prepare a solution of tri-isopropyl borate (2.0 equivalents) in dry THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Reaction: Transfer the prepared Grignard reagent solution to the dropping funnel and add it dropwise to the cold borate ester solution, ensuring the internal temperature does not rise above -70 °C.
-
Warming and Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 10% hydrochloric acid. Stir vigorously for 1-2 hours until all solids have dissolved.[16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.[16]
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization, typically from a water/solvent mixture, to yield pure 4-methoxyphenylboronic acid.[16]
Quality Control and Purity Assessment Workflow
A self-validating workflow ensures the material meets the required specifications for demanding applications like drug development.
Application Spotlight: The Suzuki-Miyaura Cross-Coupling
The primary application of 4-methoxyphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a biaryl linkage.[2][4][17] This reaction is fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][7]
Catalytic Cycle
The reaction mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.
Causality:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (4-methoxyphenyl) to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step.[2]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active Pd(0) catalyst.[2]
General Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details a typical Suzuki coupling between 4-methoxyphenylboronic acid and 4-bromoanisole.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-methoxyphenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,4'-dimethoxybiphenyl.
Safety, Handling, and Storage
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
-
Hazards: 4-Methoxyphenylboronic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][10][18][19][20]
-
Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19][20] Avoid breathing dust.[18][19] Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[12] Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), especially upon prolonged storage or exposure to heat. While boroxines are also competent in Suzuki couplings, their presence can affect stoichiometry. Storing the compound under inert gas is recommended for long-term stability.
Conclusion
4-Methoxyphenylboronic acid stands as a quintessential example of the utility and properties of arylboronic acids. Its well-defined physical characteristics, predictable spectroscopic profile, and robust reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling protocols, as outlined in this guide, empowers researchers to leverage this reagent with confidence and precision, paving the way for innovations in drug discovery and materials science.
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Figure 1: Equilibrium between a phenylboronic acid and its corresponding boroxine. This equilibrium complicates solubility measurements as commercial boronic acids can be mixtures of both forms, each with a distinct solubility profile.[
